

Structure Elucidation of 4-Methyl-3-phenyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-3-phenyl-1H-pyrazole

CAS No.: 13808-62-3

Cat. No.: B3022489

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Executive Summary & Chemical Context

4-Methyl-3-phenyl-1H-pyrazole (CAS: 13808-62-3) represents a privileged scaffold in medicinal chemistry, particularly in the design of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The elucidation of this structure presents a specific challenge: tautomeric ambiguity. Unlike N-alkylated pyrazoles, 1H-pyrazoles exist in a dynamic annular tautomeric equilibrium between the 3-substituted and 5-substituted forms. Furthermore, synthetic routes (e.g., condensation of hydrazine with

-alkylated

-diketones) often yield regioisomers (e.g., 3-methyl-4-phenyl vs. 4-methyl-3-phenyl) that share identical molecular weights and similar polarity.

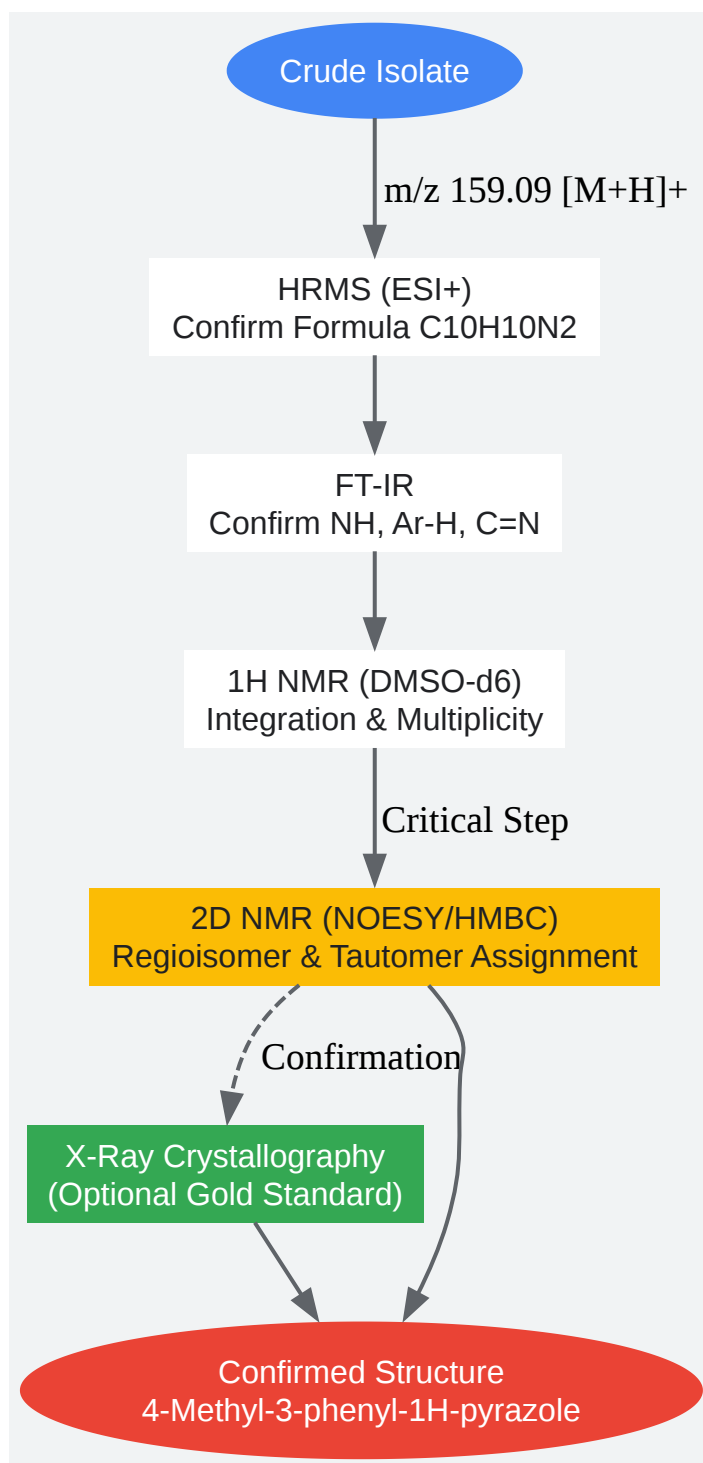
This guide provides a definitive elucidation workflow, moving from bulk property confirmation to atomic-level connectivity assignment using advanced NMR techniques and X-ray crystallography.

Core Chemical Data

Property	Value
IUPAC Name	4-Methyl-3-phenyl-1H-pyrazole
Molecular Formula	
Molecular Weight	158.20 g/mol
Exact Mass	158.0844
Key Challenge	Distinguishing the 3-phenyl tautomer from the 5-phenyl form and differentiating regioisomers.

Elucidation Strategy & Workflow

To ensure scientific integrity, the characterization must follow a subtractive logic: first establishing the formula, then the functional groups, and finally the rigorous connectivity.



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Figure 1: Step-wise structural elucidation workflow. The 2D NMR step is highlighted as critical for resolving regio-chemistry.

Tautomerism & Regiochemistry Analysis

Before interpreting spectra, one must understand the dynamic behavior of the molecule.

The Tautomeric Equilibrium

In solution, 1H-pyrazoles undergo rapid proton exchange between N1 and N2 (annular tautomerism). For **4-methyl-3-phenyl-1H-pyrazole**, the equilibrium exists between:

- Tautomer A (3-phenyl): Phenyl at position 3, NH at position 1.
- Tautomer B (5-phenyl): Phenyl at position 5, NH at position 1.

Expert Insight: In non-polar solvents or solid state, the 3-phenyl tautomer (Tautomer A) is thermodynamically favored. The 5-phenyl tautomer suffers from steric repulsion between the ortho-phenyl protons and the NH group. Therefore, in NMR (especially in DMSO-

), the signals often reflect the time-averaged symmetry or the dominant 3-phenyl species.

Regioisomer Differentiation

Common synthetic routes can produce 3-methyl-4-phenyl-1H-pyrazole as a byproduct.

- Target (4-Me-3-Ph): Methyl and Phenyl are ortho to each other.
- Isomer (3-Me-4-Ph): Methyl and Phenyl are also ortho to each other.
- Differentiation: Requires HMBC correlations to the specific pyrazole carbons (C3 vs C4 vs C5).

Detailed Spectral Characterization

A. Mass Spectrometry (HRMS)

- Method: ESI-TOF or Orbitrap.

- Expected Result:

m/z.

- Fragmentation Pattern: Look for loss of

(27 Da) or acetonitrile, characteristic of pyrazoles.

B. Infrared Spectroscopy (FT-IR)

- Medium: KBr pellet or ATR.
- Diagnostic Bands:
 - 3100–3200 cm^{-1} :
stretching (broad, H-bonded).
 - 1600–1580 cm^{-1} :
and
aromatic skeletal vibrations.
 - 690–750 cm^{-1} : Out-of-plane bending for mono-substituted benzene ring (confirming the phenyl group).

C. NMR Spectroscopy (The Definitive Proof)

Solvent Selection: DMSO-

is mandatory. In

, the NH proton is often broad or invisible due to exchange, and tautomeric averaging can blur peaks. DMSO forms strong H-bonds, slowing the exchange and sharpening the NH signal.

1.

H NMR Assignment (400 MHz, DMSO-

)

Shift (ppm)	Multiplicity	Integral	Assignment	Mechanistic Logic
12.8 - 13.0	Broad s	1H	NH	Acidic proton on pyrazole nitrogen. Chemical shift varies with concentration (H-bonding).
7.60 - 7.65	s (or d)	1H	H-5	Pyrazole C5-H. Deshielded by adjacent N. Appears as a singlet if coupling to Me is weak, or fine doublet.
7.50 - 7.55	m	2H	Ph-o	Phenyl ortho protons.
7.35 - 7.45	m	3H	Ph-m, p	Phenyl meta/para protons.
2.20 - 2.25	s	3H	CH	Methyl group at C4.

2. Critical 2D NMR Experiments

To prove the methyl is at C4 and Phenyl is at C3 (and not vice versa), perform NOESY and HMBC.

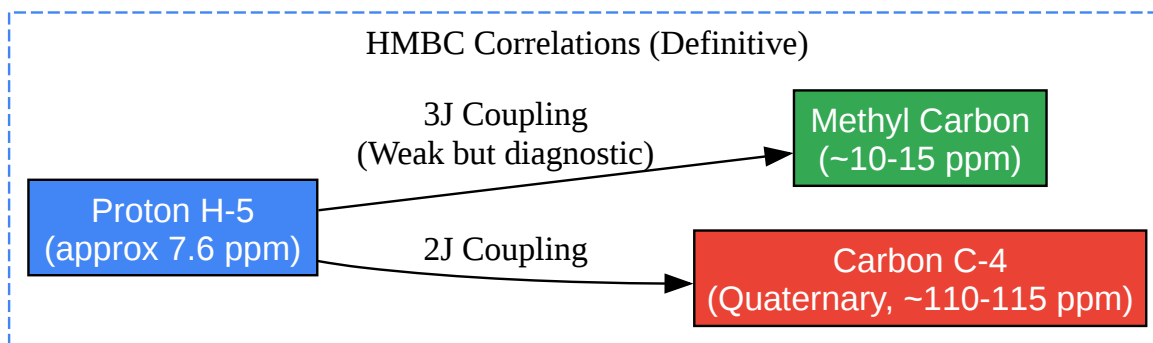
NOESY (Nuclear Overhauser Effect Spectroscopy):

- Observation: Strong NOE correlation between Methyl protons (2.2 ppm) and Phenyl ortho-protons (7.5 ppm).

- Interpretation: This confirms the Methyl and Phenyl groups are spatially adjacent (ortho substitution on the pyrazole ring). Note: This rules out 3-methyl-5-phenyl isomers where they are separated by C4-H, but does not rule out 3-methyl-4-phenyl.

HMBC (Heteronuclear Multiple Bond Correlation):

- Target: Long-range coupling from H-5 (pyrazole proton).
- Logic:
 - In 4-Methyl-3-phenyl: The H-5 proton (on C5) will show a strong coupling to C4 (quaternary, bearing Methyl) and a coupling to the Methyl carbon. It will not show strong coupling to the quaternary C3 (bearing Phenyl).
 - In 3-Methyl-4-phenyl: The H-5 proton (on C5) would show coupling to C4 (bearing Phenyl).



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Figure 2: Key HMBC correlations required to assign the substitution pattern.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Objective: Obtain sharp signals by minimizing tautomeric exchange.

- Reagents: 99.9% DMSO-
(with 0.03% TMS).
- Procedure:
 - Weigh 5–10 mg of the solid compound into a clean vial.
 - Add 0.6 mL of DMSO-
.
 - Sonicate for 30 seconds to ensure complete dissolution.
 - Transfer to a high-quality NMR tube (5 mm).
 - Critical: Run the spectrum at 298 K. If peaks are broad, lower temperature to 273 K to freeze the tautomeric equilibrium.

Protocol B: X-Ray Crystallography (The "Gold Standard")

If the compound forms suitable crystals, this provides absolute configuration.

- Crystallization: Slow evaporation from Ethanol/Water (9:1) or Toluene.
- Expectation: 3-phenyl tautomers often form dimers in the solid state via intermolecular hydrogen bonds.
- Reference: Analogous structures (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol) show distinct H-bond networks that stabilize specific tautomers in the crystal lattice.

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Sources

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